molecular formula C20H24N2O3S B2590200 4-oxo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-4H-chromene-2-carboxamide CAS No. 2034444-16-9

4-oxo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-4H-chromene-2-carboxamide

Cat. No.: B2590200
CAS No.: 2034444-16-9
M. Wt: 372.48
InChI Key: XHEQXEHUPWKVFC-UHFFFAOYSA-N
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Description

4-oxo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-4H-chromene-2-carboxamide is a synthetic chromene-derived compound featuring a 4-oxo-4H-chromene-2-carboxamide core linked to a piperidin-4-ylmethyl group substituted with a thiolan-3-yl moiety. Chromene derivatives are widely studied for their biological activities, including kinase inhibition, antimicrobial effects, and carbonic anhydrase (CA) modulation . The thiolan (tetrahydrothiophene) ring introduces sulfur-containing heterocyclic diversity, which may enhance metabolic stability or influence binding interactions in enzymatic targets.

Properties

IUPAC Name

4-oxo-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c23-17-11-19(25-18-4-2-1-3-16(17)18)20(24)21-12-14-5-8-22(9-6-14)15-7-10-26-13-15/h1-4,11,14-15H,5-10,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEQXEHUPWKVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Piperidine Ring Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated intermediate.

    Thiolane Ring Attachment: The thiolane ring is attached via a nucleophilic addition reaction, where a thiolane derivative reacts with an appropriate electrophilic intermediate.

    Final Coupling: The final step involves coupling the chromene core with the piperidine-thiolane moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the chromene core, potentially forming alcohol derivatives.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving chromene or piperidine derivatives.

Medicine

Medically, 4-oxo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-4H-chromene-2-carboxamide could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

Industrially, this compound might be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-oxo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The chromene core can interact with various enzymes, potentially inhibiting their activity. The piperidine ring may enhance binding affinity to certain receptors, while the thiolane moiety could provide additional binding interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Core Structure Key Substituents Biological Activity Source Reference
4-oxo-N-(4-sulfamoylbenzyl)-4H-chromene-2-carboxamide (6a) 4-oxo-chromene-2-carboxamide 4-sulfamoylbenzyl Carbonic anhydrase inhibition (hCA I/II) [3]
N-(1-benzylpiperidin-4-yl)-4-oxo-4H-chromene-2-carboxamide (4h) 4-oxo-chromene-2-carboxamide 1-benzylpiperidin-4-yl Undisclosed (synthetic intermediate) [5]
4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide (169) 2-oxo-chromene-3-carboxamide Triazole, 4-chlorobenzyl, 4-fluorophenethyl Anticancer screening (thesis compound) [4]
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) 4-oxo-naphthyridine-3-carboxamide Adamantyl, pentyl Undisclosed (kinase inhibition potential) [6]

Key Observations :

  • Substituent Diversity : The sulfamoylbenzyl group in 6a confers potent CA inhibitory activity (IC₅₀: 12–45 nM for hCA I/II) , whereas the thiolan-piperidine group in the target compound may prioritize selectivity for other targets (e.g., kinases or GPCRs).
  • Chromene vs. Naphthyridine Cores : The naphthyridine derivative 67 lacks the chromene oxygen but retains the 4-oxo-carboxamide motif, suggesting conserved hydrogen-bonding interactions in target binding .
Physicochemical Properties
  • Solubility : The thiolan group in the target compound may improve aqueous solubility compared to benzyl-substituted 4h due to sulfur’s polarizability.
  • Metabolic Stability : Thiolan’s saturated ring could reduce oxidative metabolism relative to aromatic benzyl or adamantyl groups .

Biological Activity

The compound 4-oxo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-4H-chromene-2-carboxamide is a synthetic organic molecule characterized by a complex structure that includes a chromene core and a thiolan-piperidine moiety. Its potential biological activities have garnered interest in various fields, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C20_{20}H24_{24}N2_2O3_3S
  • Molecular Weight : 372.48 g/mol
  • CAS Number : 2034444-16-9

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as receptors or enzymes. The thiolan and piperidine groups may enhance its binding affinity and specificity, potentially leading to modulation of various biological pathways. Detailed mechanistic studies are necessary to elucidate its precise action.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit moderate to strong antimicrobial properties against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
  • Cytotoxic Effects : Some derivatives of chromene compounds have shown cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .

Data Table of Biological Activities

Activity TypeTargetEffectReference
AntimicrobialSalmonella typhiModerate to strong
Enzyme InhibitionAcetylcholinesteraseStrong inhibition
CytotoxicityCancer cell linesVariable IC50 values

Case Studies

  • Antimicrobial Screening : In a study evaluating the antimicrobial efficacy of similar compounds, several exhibited significant activity against common pathogens, suggesting that the thiolan-piperidine structure may contribute to enhanced bioactivity .
  • Enzyme Inhibition Studies : A series of synthesized derivatives were tested for their ability to inhibit urease and AChE. Compounds demonstrated varying degrees of inhibition, with some showing IC50 values below 5 µM, indicating potent activity .
  • Cytotoxicity Assessment : Research involving chromene derivatives revealed that certain modifications could lead to increased cytotoxicity against specific cancer cell lines, highlighting the importance of structural variation in enhancing therapeutic potential .

Q & A

Q. What are the optimal synthetic routes for 4-oxo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-4H-chromene-2-carboxamide, and how can purity be ensured?

A one-pot synthesis strategy using catalytic p-toluenesulfonic acid (PTSA) is effective for analogous chromene-piperidine hybrids, as demonstrated in the synthesis of 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one . Key steps include:

  • Reagent selection : Use 4-hydroxycoumarin, thiourea, and a piperidine-aldehyde derivative.
  • Purification : Flash column chromatography (silica gel) followed by recrystallization in acetone or DMF yields >95% purity .
  • Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>98%) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • NMR : ¹H/¹³C NMR resolves the chromene carbonyl (δ ~160-165 ppm), piperidine-thiolane junction protons (δ 3.5-4.5 ppm), and carboxamide NH (δ ~8.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray crystallography : Single-crystal analysis (e.g., space group P-1) reveals intramolecular hydrogen bonding (N–H⋯O) and π-π stacking between aromatic rings, critical for stability .

Advanced Research Questions

Q. How can computational models predict the drug-likeness and bioavailability of this compound?

  • Physicochemical properties : Tools like SwissADME calculate logP (~2.5), topological polar surface area (~90 Ų), and H-bond donors/acceptors (3/6), aligning with Lipinski’s Rule of Five .
  • Bioavailability : Molecular dynamics simulations show moderate oral absorption (Fa% ~50-60%) due to thiolane-induced hydrophobicity .
  • Docking studies : The chromene-carboxamide moiety interacts with kinase ATP-binding pockets (e.g., CDK2), validated via AutoDock Vina (binding affinity ≤-8.5 kcal/mol) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Use standardized assays (e.g., MTT for cytotoxicity, IC₅₀ ± SEM) with positive controls (e.g., doxorubicin) .
  • Off-target profiling : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) to rule out false positives from metabolic interference .
  • Batch variability control : Ensure synthetic consistency via QC protocols (e.g., ¹H NMR purity >95%, elemental analysis Δ ≤0.4%) .

Q. How can the compound’s stability under physiological conditions be assessed?

  • pH stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24h; monitor degradation via LC-MS .
  • Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>200°C indicates suitability for oral formulations) .
  • Light sensitivity : UV-Vis spectroscopy tracks chromene ring photo-oxidation (λmax shifts ≥10 nm indicate instability) .

Methodological Challenges and Solutions

Q. What are the challenges in scaling up synthesis, and how are they mitigated?

  • Issue : Low yield (~30%) in multi-step reactions due to steric hindrance at the piperidine-thiolane junction .
  • Solution : Optimize via microwave-assisted synthesis (80°C, 30 min) to enhance reaction efficiency (yield ~65%) .
  • Purification : Switch from column chromatography to preparative HPLC for >99% purity in milligram-to-gram quantities .

Q. How do structural modifications impact activity? Design a SAR study.

  • Core modifications : Replace thiolane with tetrahydrofuran (increases hydrophilicity) or substitute carboxamide with sulfonamide (alters H-bonding) .
  • Assay design : Test analogs against cancer cell lines (e.g., MCF-7, A549) and inflammatory markers (COX-2 inhibition). Use ANOVA for significance (p <0.05) .
  • Data interpretation : Correlate logP with cytotoxicity (Pearson’s r >0.7 suggests hydrophobicity-driven activity) .

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